4-Bromo-1-methyl-2-(2-methylpropoxy)benzene
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Total Synthesis of Biologically Active Compounds : A study highlighted the synthesis of a natural product starting from a related compound, emphasizing the utility of bromo-substituted benzenes in constructing complex molecules with biological activities (Akbaba et al., 2010).
Optimization and Biological Evaluation of Derivatives : Research developed a method for synthesizing benzene derivatives, including those with bromo-substituents, demonstrating their potential in antibacterial and antiurease activities, which shows the role of these compounds in medicinal chemistry (Batool et al., 2014).
Solute-Solvent Complexation Dynamics : A study utilized 2-dimensional infrared vibrational echo spectroscopy to measure the dynamics of phenol complexation to benzene derivatives, providing insights into the fundamental interactions at play in solute-solvent systems (Zheng et al., 2005).
Material Science and Polymer Chemistry : The synthesis and characterization of poly(p-phenylene) graft copolymers with side chains derived from bromo-substituted benzenes were studied, illustrating the compounds' application in creating novel polymeric materials with desirable physical properties (Cianga et al., 2002).
Structural and Mechanistic Studies
Crystal Structure Analysis : Investigations into the crystal structures of dibromo benzene derivatives revealed detailed insights into intermolecular interactions, such as C–Br...π(arene), C–H...Br, and Br...Br, which are crucial for understanding molecular packing and designing materials with specific properties (Manfroni et al., 2021).
DNA Binding Studies : The synthesis and characterization of bromophenol derivatives, including their DNA binding activities, were conducted to understand the interaction mechanisms, showing potential applications in drug development and biochemical research (Haider et al., 2011).
properties
IUPAC Name |
4-bromo-1-methyl-2-(2-methylpropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8(2)7-13-11-6-10(12)5-4-9(11)3/h4-6,8H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKCFWIXJJCRJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-2-(2-methylpropoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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